Cas no 168072-78-4 (Pentanedioic acid, 3,3-dimethyl-, mono-2-propenyl ester)

Pentanedioic acid, 3,3-dimethyl-, mono-2-propenyl ester structure
168072-78-4 structure
Product name:Pentanedioic acid, 3,3-dimethyl-, mono-2-propenyl ester
CAS No:168072-78-4
MF:C10H15O4-
MW:199.2237
CID:1349180
PubChem ID:71353686

Pentanedioic acid, 3,3-dimethyl-, mono-2-propenyl ester Chemical and Physical Properties

Names and Identifiers

    • Pentanedioic acid, 3,3-dimethyl-, mono-2-propenyl ester
    • 3,3-dimethyl-5-oxo-5-prop-2-enoxypentanoate
    • 168072-78-4
    • DTXSID70778406
    • 3,3-Dimethyl-5-oxo-5-[(prop-2-en-1-yl)oxy]pentanoate
    • Inchi: InChI=1S/C10H16O4/c1-4-5-14-9(13)7-10(2,3)6-8(11)12/h4H,1,5-7H2,2-3H3,(H,11,12)/p-1
    • InChI Key: YZPXKKGOVHSTLN-UHFFFAOYSA-M
    • SMILES: CC(C)(CC(=O)[O-])CC(=O)OCC=C

Computed Properties

  • Exact Mass: 199.09705
  • Monoisotopic Mass: 199.09703396g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.4Ų
  • XLogP3: 2

Experimental Properties

  • PSA: 66.43

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